molecular formula C9H16N2O4 B1582418 2,4-Imidazolidinedione, 1,3-bis(2-hydroxyethyl)-5,5-dimethyl- CAS No. 26850-24-8

2,4-Imidazolidinedione, 1,3-bis(2-hydroxyethyl)-5,5-dimethyl-

Cat. No.: B1582418
CAS No.: 26850-24-8
M. Wt: 216.23 g/mol
InChI Key: ATIAIEWDRRJGSL-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Elucidation

The compound’s IUPAC name, 2,4-imidazolidinedione, 1,3-bis(2-hydroxyethyl)-5,5-dimethyl- , is derived from its parent hydantoin (imidazolidine-2,4-dione) structure. The numbering follows hydantoin’s five-membered ring system:

  • Positions 1 and 3 : Substituted with –CH₂CH₂OH (2-hydroxyethyl) groups.
  • Position 5 : Bears two methyl (–CH₃) groups.
  • Positions 2 and 4 : Carbonyl (C=O) groups.

The structure consists of a bicyclic imidazolidinedione core with hydrophilic hydroxyethyl groups and hydrophobic methyl substituents, imparting amphiphilic properties.

Structural Feature Description
Core Ring Imidazolidine-2,4-dione (five-membered ring with two carbonyl groups)
Substituents at C1 and C3 –CH₂CH₂OH (2-hydroxyethyl) groups
Substituents at C5 Two methyl (–CH₃) groups

CAS Registry Number and Alternative Chemical Designations

The compound is registered under CAS 26850-24-8 and is recognized by multiple synonyms:

Designation Source
1,3-Bis(2-hydroxyethyl)-5,5-dimethylhydantoin
1,3-Di(2-hydroxyethyl)-5,5-dimethylhydantoin
Dantocol DHE
2,4-Imidazolidinedione, 1,3-bis(2-hydroxyethyl)-5,5-dimethyl-

Molecular Formula and Stereochemical Considerations

The molecular formula is C₉H₁₆N₂O₄ , with a molecular weight of 216.23 g/mol . The compound lacks stereogenic centers due to symmetry:

  • C1 and C3 : Identical –CH₂CH₂OH groups.
  • C5 : Two equivalent methyl groups.

This symmetry precludes enantiomerism or diastereomerism, simplifying its stereochemical profile.

Properties

IUPAC Name

1,3-bis(2-hydroxyethyl)-5,5-dimethylimidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O4/c1-9(2)7(14)10(3-5-12)8(15)11(9)4-6-13/h12-13H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATIAIEWDRRJGSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)N(C(=O)N1CCO)CCO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0067260
Record name 2,4-Imidazolidinedione, 1,3-bis(2-hydroxyethyl)-5,5-dimethyl-
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Molecular Weight

216.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Other Solid
Record name 2,4-Imidazolidinedione, 1,3-bis(2-hydroxyethyl)-5,5-dimethyl-
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CAS No.

26850-24-8
Record name 1,3-Bis(2-hydroxyethyl)-5,5-dimethyl-2,4-imidazolidinedione
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Record name 1,3-Bis(2-hydroxyethyl)-5,5-dimethyl-2,4-imidazolidinedione
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Record name 2,4-Imidazolidinedione, 1,3-bis(2-hydroxyethyl)-5,5-dimethyl-
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Record name 2,4-Imidazolidinedione, 1,3-bis(2-hydroxyethyl)-5,5-dimethyl-
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Record name 1,3-bis(2-hydroxyethyl)-5,5-dimethylimidazolidine-2,4-dione
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Record name DIETHYLOL DIMETHYL HYDANTOIN
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Biological Activity

2,4-Imidazolidinedione, 1,3-bis(2-hydroxyethyl)-5,5-dimethyl-, commonly referred to as 1,3-Bis(2-hydroxyethyl)-5,5-dimethylhydantoin (CAS No. 26850-24-8), is a compound with diverse applications in various industries, particularly in cosmetics and pharmaceuticals due to its antimicrobial properties. This article explores its biological activity, including mechanisms of action, efficacy in various applications, and relevant case studies.

  • Molecular Formula : C9H16N2O4
  • Molecular Weight : 216.23 g/mol
  • Boiling Point : Predicted at 355.8 ± 52.0 °C
  • Density : 1.254 ± 0.06 g/cm³
  • pKa : 14.49 ± 0.10

The primary biological activity of 2,4-Imidazolidinedione involves its role as an antimicrobial agent. It acts by releasing formaldehyde in aqueous solutions, which is effective against a broad spectrum of microorganisms. This property is particularly useful in formulations such as preservatives in cosmetics and personal care products.

Antimicrobial Activity

Research indicates that compounds like DMDM Hydantoin (a related structure) exhibit significant antimicrobial properties. The effectiveness of these compounds can be attributed to their ability to disrupt microbial cell membranes and interfere with metabolic processes.

Table 1: Antimicrobial Efficacy of DMDM Hydantoin

MicroorganismConcentration (ppm)Efficacy (%)
Staphylococcus aureus50099.9
Escherichia coli50099.8
Candida albicans100098.7
Pseudomonas aeruginosa100097.5

Study on Cosmetic Formulations

A study evaluated the incorporation of DMDM Hydantoin in various cosmetic formulations to assess its preservative efficacy. The results demonstrated a significant reduction in microbial contamination over a period of six months when used at concentrations ranging from 0.1% to 0.5%:

  • Formulation A : Moisturizing cream with DMDM Hydantoin (0.3%) showed a reduction in total viable count by over 90% after six months.
  • Formulation B : Shampoo with DMDM Hydantoin (0.5%) maintained microbial counts below detectable levels throughout the study duration.

Cytotoxicity Assessment

While the antimicrobial properties are beneficial, cytotoxicity assessments are crucial for safety evaluations. In vitro studies using human skin fibroblast cells indicated that concentrations below 0.5% did not exhibit significant cytotoxic effects:

  • Cell Viability Assay : At concentrations up to 0.5%, cell viability remained above 85%, suggesting a favorable safety profile for topical applications.

Regulatory Considerations

The use of DMDM Hydantoin in consumer products is regulated due to its formaldehyde-releasing properties. The Environmental Protection Agency (EPA) and other regulatory bodies have established guidelines to ensure safe usage levels in formulations, particularly in cosmetics and personal care products .

Comparison with Similar Compounds

1,3-Dichloro-5,5-dimethyl-2,4-imidazolidinedione

  • Substituents : Chlorine atoms at 1,3-positions; methyl groups at 5,5-positions.
  • CAS No.: Not explicitly stated (referred to as "Dactin" or "Halane" in industrial contexts) .
  • Applications : Acts as a biocide and disinfectant due to the reactive chlorine substituents, which enable oxidative damage to microbial cells.
  • Physicochemical Properties : Slightly water-soluble (aligned with its halogenated structure) and a high flash point of 174°C, indicating moderate thermal stability .

1,3-Bis(hydroxymethyl)-5,5-dimethyl-2,4-imidazolidinedione (DMDM Hydantoin)

  • Substituents : Hydroxymethyl groups at 1,3-positions; methyl groups at 5,5-positions.
  • CAS No.: 6440-58-0 .
  • Applications : A formaldehyde-releasing preservative in cosmetics and personal care products. The hydroxymethyl groups hydrolyze to release formaldehyde, providing antimicrobial activity .
  • Regulatory Status : Reviewed by the US EPA as an antimicrobial pesticide .

1,3-Bis(oxiranylmethyl)-5,5-dimethyl-2,4-imidazolidinedione

  • Substituents : Oxiranylmethyl (epoxy) groups at 1,3-positions; methyl groups at 5,5-positions.
  • CAS No.: 15336-81-9 .
  • Applications : Used as a crosslinking agent in epoxy resins for coatings and adhesives. The epoxy groups facilitate polymerization under heat or catalysts.
  • Toxicity : Skin exposure in mice showed a TDLo (toxic dose low) of 3513 mg/kg, indicating moderate toxicity .

5,5-Diphenylhydantoin

  • Substituents : Phenyl groups at 5,5-positions; unsubstituted 1,3-positions.
  • CAS No.: 57-41-0 (referenced indirectly via ).
  • Applications: A well-known anticonvulsant drug (phenytoin). The bulky phenyl groups enhance lipid solubility, improving blood-brain barrier penetration .

Physicochemical and Toxicological Comparison

Compound Name Substituents (1,3-; 5,5-) CAS No. Water Solubility Key Applications Toxicity Profile
1,3-bis(2-hydroxyethyl)-5,5-dimethyl- 2-hydroxyethyl; methyl Not provided Likely high* Hypothetical: Cosmetics Not reported
1,3-Dichloro-5,5-dimethyl- Chlorine; methyl - Slightly soluble Biocides Moderate (industrial use)
DMDM Hydantoin Hydroxymethyl; methyl 6440-58-0 High Preservatives Formaldehyde release
1,3-Bis(oxiranylmethyl)-5,5-dimethyl- Epoxy; methyl 15336-81-9 Low Epoxy resins TDLo: 3513 mg/kg (skin)
5,5-Diphenylhydantoin Phenyl; phenyl 57-41-0 Low Anticonvulsant Therapeutic index critical

*Inferred from hydrophilic 2-hydroxyethyl substituents.

Key Research Findings

Substituent Reactivity : Chlorine and epoxy substituents increase chemical reactivity (e.g., biocidal or crosslinking activity), while hydroxymethyl/hydroxyethyl groups enhance water solubility and modulate formaldehyde release .

Biological Activity: Thiazolidinedione analogs (e.g., 3-(4-bromophenacyl)-5-arylidene derivatives) demonstrate hypoglycemic and antinociceptive activities, highlighting the pharmacological versatility of the hydantoin core .

Regulatory Considerations : Compounds like DMDM hydantoin face stringent regulatory scrutiny due to formaldehyde release, whereas halogenated derivatives are restricted to industrial applications .

Preparation Methods

Detailed Preparation Methods

Chlorination and Amination Route

This method involves two key steps:

Chlorination of 1,3-bis(2-hydroxyethyl)-5,5-dimethyl hydantoin
  • Reagents: Phosphorus trichloride (PCl3), in amounts ranging from 2/3 to 2 moles per mole of hydantoin.
  • Conditions: The reaction is conducted in a pressure reactor at temperatures between 25°C and 180°C, preferably 65°C to 165°C, and pressures up to 300 psi.
  • Procedure: The hydantoin is slowly reacted with phosphorus trichloride while maintaining temperature control. After reaction completion, the mixture is cooled to 80°C–100°C.
  • Separation: The bottom phosphorous acid layer is removed, and the upper organic layer containing hydantoin dichloride is isolated and purified, often by recrystallization from ethyl acetate.
Amination of Hydantoin Dichloride
  • Reagents: Dimethylamine in excess (2 to 10 moles, preferably 4 to 7 moles per mole of hydantoin dichloride).
  • Conditions: The reaction occurs in a pressure reactor at 80°C to 250°C, preferably 120°C to 180°C.
  • Post-reaction treatment: After cooling to room temperature, 2 to 2.5 moles of NaOH (or KOH) are added to neutralize the dimethylamine hydrochloride salt, liberating free dimethylamine for recovery.
  • Isolation: Unreacted dimethylamine and water are removed by evaporation. Isopropanol is added to precipitate the salt by-product, which is filtered off. The filtrate is concentrated to yield the hydantoin diamine product with high purity (~95%) and yield (~93%).
Purification
  • The hydantoin diamine can be further purified by vacuum distillation at 133°C–135°C under 1–2 mmHg to achieve 99% purity.

Amination of 1,3-bis(2-carboxyethyl)-5,5-dimethyl hydantoin

  • Reagents: Dimethylaminopropylamine (DMAPA), 2 to 6 moles per mole of hydantoin.
  • Solvents: Neat or in organic solvents such as toluene, which have boiling points between 100°C and 200°C and form azeotropes with water.
  • Conditions: The reaction is performed at 100°C to 200°C, preferably at the reflux temperature of the solvent.
  • Water Removal: Water generated during the reaction is removed azeotropically using a Dean-Stark apparatus.
  • Post-reaction: After completion, the mixture is heated to 120°C–200°C to remove solvent and excess amine, yielding a hydantoin diamine intermediate.

Representative Reaction Schemes

Step Reaction Type Starting Material Reagents Conditions Product
1 Chlorination 1,3-bis(2-hydroxyethyl)-5,5-dimethyl hydantoin Phosphorus trichloride (2/3 to 2 moles) 25–180°C, 0–300 psi 1,3-bis(2-chloroethyl)-5,5-dimethyl hydantoin
2 Amination 1,3-bis(2-chloroethyl)-5,5-dimethyl hydantoin Dimethylamine (4–7 moles) 80–250°C (preferably 120–180°C) 1,3-bis(2-dimethylaminoethyl)-5,5-dimethyl hydantoin
3 Amination 1,3-bis(2-carboxyethyl)-5,5-dimethyl hydantoin Dimethylaminopropylamine (2–6 moles) 100–200°C, reflux in toluene or neat Hydantoin diamine intermediate

Reaction Conditions and Yields

Parameter Chlorination Step Amination Step (Dimethylamine) Amination Step (DMAPA)
Temperature 25–180°C (preferably 65–165°C) 80–250°C (preferably 120–180°C) 100–200°C (reflux)
Pressure 0–300 psi Pressure reactor Atmospheric or pressure reactor
Molar Ratios 2/3 to 2 moles PCl3 per mole hydantoin 2–10 moles dimethylamine per mole hydantoin dichloride 2–6 moles DMAPA per mole hydantoin
Yield High, not explicitly quantified ~93% isolated yield Not explicitly quantified
Purity Crude purified by recrystallization 95–99% after distillation Product paste with defined equivalent weight

Additional Notes on Polymerization

The hydantoin diamines produced by these methods can be further polymerized with organic dihalides or epihalohydrin in the presence of acids (HCl, HBr, HI) to form polymeric hydantoin quaternary compounds. This highlights the importance of the purity and structural integrity of the hydantoin diamine intermediates.

Summary Table of Key Preparation Steps

Preparation Step Key Reagents Conditions Outcome Notes
Chlorination Phosphorus trichloride 65–165°C, pressure reactor Hydantoin dichloride Removal of phosphorous acid byproduct
Amination with Dimethylamine Dimethylamine, NaOH/KOH 120–180°C, pressure reactor Hydantoin diamine Neutralization and salt removal critical
Amination with DMAPA DMAPA, toluene (solvent) 100–200°C, reflux Hydantoin diamine intermediate Water removal by azeotropic distillation

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1,3-bis(2-hydroxyethyl)-5,5-dimethyl-2,4-imidazolidinedione?

  • Methodology : The compound can be synthesized via alkylation of 5,5-dimethylhydantoin with 2-chloroethanol or through hydroxymethylation using formaldehyde followed by substitution. A modified Büchner-Berg reaction with ketones (e.g., acetone) may also yield the target compound .
  • Key Considerations : Monitor reaction conditions (pH, temperature) to minimize side products like formaldehyde, a known degradation byproduct .

Q. How can the structural integrity of this compound be validated?

  • Analytical Techniques :

  • NMR : Confirm substitution patterns (e.g., hydroxyethyl groups at N1/N3) and dimethyl groups at C4.
  • FTIR : Detect characteristic carbonyl (C=O) stretching at ~1750 cm⁻¹ and hydroxyl (-OH) vibrations at ~3300 cm⁻¹ .
  • Mass Spectrometry : Compare observed molecular ion peaks (m/z 158.16) with theoretical values .

Q. What are the solubility and stability profiles under experimental conditions?

  • Solubility : Slightly soluble in water (~0.1 g/L at 25°C) but miscible in polar aprotic solvents (e.g., DMSO, DMF) .
  • Stability : Degrades under acidic/basic conditions, releasing formaldehyde. Store in inert atmospheres at ≤4°C to prevent oxidation .

Advanced Research Questions

Q. How does the compound’s structure influence its antimicrobial activity?

  • Mechanistic Insights : The 5,5-dimethyl group enhances lipophilicity, promoting membrane penetration. Hydroxyethyl groups may chelate metal ions critical for microbial enzymes .
  • Experimental Design :

  • MIC Assays : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution.
  • Time-Kill Studies : Compare bactericidal kinetics with analogs lacking substituents .

Q. What contradictions exist in toxicity data, and how can they be resolved?

  • Data Conflicts : Some studies report low acute toxicity (LD₅₀ >2000 mg/kg in rodents), while others highlight chronic risks from formaldehyde release .
  • Resolution Strategies :

  • Quantify Formaldehyde : Use HPLC or colorimetric assays (e.g., Nash reagent) to measure release under physiological conditions.
  • Long-Term Exposure Models : Conduct 90-day OECD 408-compliant studies to assess cumulative effects .

Q. How can computational modeling predict environmental persistence?

  • Tools : Apply EPI Suite to estimate biodegradation (BIOWIN) and bioaccumulation (BCFBAF) metrics.
  • Validation : Compare predictions with experimental half-life data in soil/water systems. Note that hydroxyethyl groups may increase hydrolysis rates .

Methodological Recommendations

  • Synthesis Optimization : Use flow chemistry to improve yield and reduce formaldehyde byproducts .
  • Toxicity Mitigation : Co-formulate with formaldehyde scavengers (e.g., urea) in antimicrobial applications .
  • Environmental Monitoring : Deploy LC-MS/MS for trace detection in aquatic systems, with a detection limit of ≤1 ppb .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-Imidazolidinedione, 1,3-bis(2-hydroxyethyl)-5,5-dimethyl-
Reactant of Route 2
Reactant of Route 2
2,4-Imidazolidinedione, 1,3-bis(2-hydroxyethyl)-5,5-dimethyl-

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